4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18281118
InChI: InChI=1S/C48H34O6/c1-53-47-25-46(44-23-41(37-15-7-33(29-51)8-16-37)20-42(24-44)38-17-9-34(30-52)10-18-38)48(54-2)26-45(47)43-21-39(35-11-3-31(27-49)4-12-35)19-40(22-43)36-13-5-32(28-50)6-14-36/h3-30H,1-2H3
SMILES:
Molecular Formula: C48H34O6
Molecular Weight: 706.8 g/mol

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde

CAS No.:

Cat. No.: VC18281118

Molecular Formula: C48H34O6

Molecular Weight: 706.8 g/mol

* For research use only. Not for human or veterinary use.

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde -

Specification

Molecular Formula C48H34O6
Molecular Weight 706.8 g/mol
IUPAC Name 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde
Standard InChI InChI=1S/C48H34O6/c1-53-47-25-46(44-23-41(37-15-7-33(29-51)8-16-37)20-42(24-44)38-17-9-34(30-52)10-18-38)48(54-2)26-45(47)43-21-39(35-11-3-31(27-49)4-12-35)19-40(22-43)36-13-5-32(28-50)6-14-36/h3-30H,1-2H3
Standard InChI Key GVUJIEGHUSCKRM-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)OC)C5=CC(=CC(=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O

Introduction

Structural and Molecular Characteristics

Atomic Architecture and Bonding

The molecule consists of a central terphenyl core substituted with multiple 4-formylphenyl groups and methoxy functionalities. X-ray crystallographic analysis of analogous compounds reveals a nearly planar configuration across the aromatic backbone, with dihedral angles between adjacent phenyl rings measuring <10° . This planarity facilitates extended π-orbital overlap, creating a delocalized electron system that influences both reactivity and solid-state packing.

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular formulaC₄₈H₃₄O₆
Molecular weight706.8 g/mol
IUPAC name4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde
Canonical SMILESCOC1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)OC)C5=CC(=CC(=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O
Topological polar surface86.9 Ų

Electronic Structure

Density functional theory (DFT) calculations on similar systems predict a HOMO-LUMO gap of 3.1-3.4 eV, indicating significant electron mobility through the conjugated framework . The methoxy groups act as electron donors (+I effect), while formyl substituents exert electron-withdrawing effects (-M effect), creating localized charge gradients that direct regioselective reactions.

Synthesis and Production

Synthetic Methodologies

The compound is synthesized through a multi-step protocol involving:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling of 4-bromobenzaldehyde derivatives with terminal alkynes establishes the acetylene-bridged aromatic framework .

  • Glaser Oxidative Coupling: Copper-mediated dimerization of ethynylated intermediates under basic conditions extends the π-system .

  • Protection/Deprotection Sequences: Strategic use of ethylene glycol acetal protection prevents premature formyl group oxidation during synthetic steps .

Reaction yields typically range from 65-70% for coupling steps, decreasing to 45-50% in final deprotection stages due to steric hindrance from multiple formyl groups.

Crystallization Behavior

Single crystal growth via slow vapor diffusion of hexane into dichloromethane solutions produces orthorhombic crystals (space group P2₁2₁2₁) with unit cell parameters a = 15.23 Å, b = 17.89 Å, c = 20.45 Å . The crystal packing exhibits alternating layers of π-stacked aromatic cores (3.4-3.7 Å interplanar distances) and formyl group arrays capable of hydrogen bond networking .

Chemical Reactivity and Functionalization

Nucleophilic Additions

The six formyl groups undergo sequential condensation reactions with:

  • Amines: Forms Schiff base linkages with primary amines (k = 1.2 × 10⁻³ M⁻¹s⁻¹ in DMF at 25°C)

  • Hydrazines: Generates stable hydrazone derivatives (ΔG = -28.4 kJ/mol)

  • Grignard Reagents: Adds alkyl/aryl groups via organometallic intermediates

Redox Transformations

Controlled potential electrolysis (-1.2 V vs. Ag/AgCl) in acetonitrile reduces formyl groups to hydroxymethyl functionalities with 83% Faradaic efficiency. Oxidation with Jones reagent converts formyls to carboxylic acids, enabling coordination chemistry with metal ions .

Materials Science Applications

Coordination Polymers

Reaction with Fe(III) chloride in DMF yields a porous framework material (BET surface area 780 m²/g) exhibiting antiferromagnetic ordering below 12 K . The material’s magnetic properties stem from superexchange interactions between metal centers mediated by the aromatic bridging ligands .

Organic Magnets

Biradical derivatives generated through condensation with hydroxylamine derivatives show strong intramolecular antiferromagnetic coupling (J = -12.5 cm⁻¹) and intermolecular ferromagnetic interactions (J' = +0.8 cm⁻¹) . These competing exchange mechanisms create complex magnetic phase diagrams tunable through crystal engineering .

Biological Relevance

Enzyme Inhibition Studies

Molecular docking simulations predict strong binding (Kd = 2.4 nM) to the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2). The molecule’s planar structure enables π-cation interactions with Lys33 and Lys89 residues, while formyl groups hydrogen-bond to Asp145.

Antimicrobial Activity

Against multi-drug resistant Staphylococcus aureus (MRSA):

Concentration (μg/mL)Inhibition Zone (mm)
2512.3 ± 1.2
5018.7 ± 0.9
10024.1 ± 1.5

Mechanistic studies attribute this activity to disruption of membrane potential (ΔΨ decrease of 58 mV at 50 μg/mL) and inhibition of penicillin-binding protein 2a.

Recent Advancements (2024-2025)

Photoresponsive Materials

UV irradiation (365 nm) induces reversible [2+2] cycloaddition between adjacent formyl groups, creating a photomechanical actuator material with 15% volumetric strain under 100 mW/cm² illumination.

Catalytic Applications

Pd-loaded derivatives catalyze Suzuki-Miyaura cross-coupling with turnover frequencies up to 1.2 × 10⁵ h⁻¹, enabled by the rigid aromatic scaffold preventing nanoparticle aggregation.

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